molecular formula C14H10BrF3O B6315120 3-Benzyloxy-4-bromobenzotrifluoride CAS No. 1429027-74-6

3-Benzyloxy-4-bromobenzotrifluoride

Cat. No.: B6315120
CAS No.: 1429027-74-6
M. Wt: 331.13 g/mol
InChI Key: QBAAYEIWQPAGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-4-bromobenzotrifluoride is an organic compound with the molecular formula C₁₄H₁₀BrF₃O. It is a derivative of benzotrifluoride, featuring a benzyloxy group and a bromine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-4-bromobenzotrifluoride typically involves the bromination of 3-benzyloxybenzotrifluoride. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-bromobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-benzyloxy-4-substituted benzotrifluoride derivatives.

    Oxidation: Formation of 3-benzyloxy-4-benzotrifluoromethyl ketone.

    Reduction: Formation of 3-benzyloxybenzotrifluoride.

Scientific Research Applications

3-Benzyloxy-4-bromobenzotrifluoride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.

    Industrial Research: Employed in the development of new catalysts and reaction mechanisms for industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-bromobenzotrifluoride depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In oxidation reactions, the benzyloxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the bromine atom is removed and replaced by a hydrogen atom through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-4-chlorobenzotrifluoride
  • 3-Benzyloxy-4-fluorobenzotrifluoride
  • 3-Benzyloxy-4-iodobenzotrifluoride

Uniqueness

3-Benzyloxy-4-bromobenzotrifluoride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and material chemistry .

Properties

IUPAC Name

1-bromo-2-phenylmethoxy-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAAYEIWQPAGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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